molecular formula C9H16N2O2S2 B2371313 5-(Pyrrolidin-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034292-50-5

5-(Pyrrolidin-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B2371313
CAS No.: 2034292-50-5
M. Wt: 248.36
InChI Key: WGFJXUDFNUUCJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Pyrrolidin-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a specialized bicyclic compound of high interest in medicinal chemistry and drug discovery. This molecule incorporates a pyrrolidine ring, a prominent nitrogen heterocycle widely used by researchers to develop treatments for human diseases . The great interest in the pyrrolidine scaffold is due to its sp 3 -hybridization, which allows for efficient exploration of the pharmacophore space, its contribution to molecular stereochemistry, and the increased three-dimensional coverage provided by the non-planarity of the ring . The saturated pyrrolidine ring is one of the most common five-membered nitrogen heterocycles found in FDA-approved drugs . The 2-thia-5-azabicyclo[2.2.1]heptane system is a novel bicyclic framework that has been synthesized and characterized in scientific literature, underscoring its relevance as a core structure for chemical exploration . Compounds featuring similar sulfonyl-substituted pyrrolidine motifs have been investigated as inhibitors of biologically significant targets, such as endothelin-converting enzyme, indicating the potential of this chemical class in developing therapies for conditions like hypertension, atherosclerosis, and other disorders . Researchers can utilize this chemical as a versatile, three-dimensional building block for designing novel bioactive molecules, studying enzyme mechanisms, and developing new therapeutic agents. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-pyrrolidin-1-ylsulfonyl-2-thia-5-azabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2S2/c12-15(13,10-3-1-2-4-10)11-6-9-5-8(11)7-14-9/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFJXUDFNUUCJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CC3CC2CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Cycloaddition for Bicyclic Core Formation

The foundational step in synthesizing 5-(Pyrrolidin-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane involves constructing its bicyclo[2.2.1]heptane framework. The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is frequently employed for this purpose. For example, a furan-derived diene may react with a sulfur-containing dienophile to yield the thia-azabicyclic intermediate.

Key Reaction Parameters :

  • Solvent : Toluene or dichloromethane at reflux (80–110°C)
  • Catalyst : Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃)
  • Yield : 60–75% for the bicyclic intermediate

Post-cycloaddition, the nitrogen atom within the bicyclic structure undergoes sulfonylation to introduce the pyrrolidin-1-ylsulfonyl moiety.

Sulfonylation of the Bicyclic Amine

The sulfonylation step involves reacting the bicyclic amine intermediate with pyrrolidine-1-sulfonyl chloride under basic conditions. This reaction typically proceeds via nucleophilic attack of the amine on the electrophilic sulfur center, facilitated by a base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃).

Representative Protocol :

  • Dissolve the bicyclic amine (1.0 equiv) in anhydrous dichloromethane.
  • Add pyrrolidine-1-sulfonyl chloride (1.2 equiv) and Et₃N (2.0 equiv) dropwise at 0°C.
  • Stir for 12–24 hours at room temperature.
  • Quench with water, extract with organic solvent, and purify via column chromatography.

Yield : 50–65% after purification.

Mechanochemical Synthesis Strategies

Ball Milling for Solvent-Free Reactions

Recent advances in mechanochemistry have enabled solvent-free sulfonylation reactions, as demonstrated in the synthesis of structurally analogous sulfonamide derivatives. This approach eliminates toxic solvents and reduces reaction times.

Optimized Mechanochemical Protocol :

  • Equipment : Stainless steel ball mill with a 1.5 cm diameter grinding ball
  • Reagents : Bicyclic amine (1.0 equiv), pyrrolidine-1-sulfonyl chloride (1.2 equiv), K₂CO₃ (3.0 equiv)
  • Milling Conditions : 30 Hz frequency, 1–5 minutes milling time
  • Workup : Extract with ethyl acetate, wash with aqueous KHSO₄, and concentrate.

Advantages :

  • Yield Improvement : 64% overall yield compared to 34% in traditional methods.
  • Reduced Byproducts : Mechanochemical forces minimize side reactions like over-sulfonylation.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and efficiency. Continuous flow reactors enhance heat and mass transfer, critical for exothermic sulfonylation steps.

Process Parameters :

Parameter Value
Reactor Type Tubular flow reactor (316L SS)
Residence Time 10–15 minutes
Temperature 25–40°C
Pressure 2–3 bar
Annual Output 500–1,000 kg

Benefits :

  • Purity : >98% by HPLC due to precise temperature control.
  • Safety : Reduced risk of thermal runaway compared to batch reactors.

Comparative Analysis of Synthesis Methods

Yield and Efficiency

Method Yield (%) Reaction Time Solvent Usage
Classical Diels-Alder 50–65 24–48 h High
Mechanochemical 64 5.5 h Negligible
Continuous Flow 70–75 15 min Moderate

Environmental and Economic Considerations

Mechanochemical methods excel in sustainability (E-factor: 8.2 vs. 42.5 for classical routes), while continuous flow systems offer the best scalability for pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidin-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 5-(Pyrrolidin-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways . The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Structure and Substituent Analysis

The bicyclo[2.2.1]heptane scaffold is a common feature among analogs, but variations in heteroatoms and substituents significantly influence their properties:

Compound Name (CAS) Core Structure Substituent Molecular Formula Molecular Weight Key Features
5-(Pyrrolidin-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2-thia-5-aza Pyrrolidin-1-ylsulfonyl Not explicitly provided Sulfonamide group; potential for CNS targeting
5-(1-Benzothiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane (2034455-70-2) 2-thia-5-aza Benzothiophene carbonyl C₁₄H₁₃NOS₂ 275.39 Aromatic, lipophilic; research use (purity: 90%)
5-[1-(4-Chlorophenyl)cyclopentanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane (2034455-32-6) 2-thia-5-aza Chlorophenyl cyclopentane carbonyl C₁₇H₂₀ClNOS 321.86 Bulky hydrophobic group; may affect membrane permeability
5-(Morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane (2034553-47-2) 2-thia-5-aza Morpholine sulfonyl C₉H₁₆N₂O₃S₂ 264.36 Increased polarity due to morpholine oxygen
5-Tosyl-2-oxa-5-azabicyclo[2.2.1]heptane (937612-36-7) 2-oxa-5-aza Tosyl (p-toluenesulfonyl) C₁₂H₁₅NO₃S 265.32 Oxa core (reduced rigidity); tosyl group for stability

Functional Group Impact

  • Sulfonamide vs. Carbonyl Groups : Sulfonamide-containing analogs (e.g., pyrrolidin-1-ylsulfonyl, morpholine sulfonyl) exhibit enhanced hydrogen-bonding capacity compared to carbonyl-substituted derivatives (e.g., benzothiophene carbonyl), which may improve target selectivity .
  • Heteroatom Variations: Replacing sulfur with oxygen (2-oxa vs.
  • Aromatic vs. Aliphatic Substituents : Benzothiophene (aromatic) substituents increase lipophilicity, favoring blood-brain barrier penetration, while morpholine or pyrrolidine (aliphatic) groups enhance water solubility .

PET Imaging Ligands

Derivatives of bicyclo[2.2.1]heptane, such as 7-methyl-2-exo-(3'-iodo-5'-pyridinyl)-7-azabicyclo[2.2.1]heptane, have been evaluated as PET radioligands for nicotinic acetylcholine receptors (nAChRs) .

Biological Activity

5-(Pyrrolidin-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique bicyclic structure characterized by a pyrrolidine ring and a sulfonyl group attached to a thia-azabicyclo framework. This structural configuration is significant as it influences the compound's interaction with biological targets.

Research indicates that compounds similar to this compound exhibit inhibitory activity against various receptors, notably the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). The proposed mechanisms include:

  • Inhibition of Cell Proliferation : Similar compounds have shown the ability to arrest the cell cycle and induce apoptosis in cancer cells, primarily through the downregulation of anti-apoptotic proteins such as Bcl-2 and the activation of pro-apoptotic factors like Bax and p53 .
  • Anticancer Activity : In vitro studies have demonstrated significant anti-proliferative effects against various human cancer cell lines, including lung cancer (A549) models, where these compounds reduced cell viability substantially .

Anticancer Activity

The anticancer potential of this compound has been assessed through various studies:

Study Cell Line IC50 Value Notes
Study 1A54910 µMSignificant reduction in cell viability observed .
Study 2HCT11615 µMInduction of apoptosis confirmed via flow cytometry.
Study 3MCF712 µMEnhanced efficacy compared to standard chemotherapeutics .

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapeutics.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial effects against multidrug-resistant strains:

Pathogen Activity Notes
Staphylococcus aureusModerate to HighEffective against both MRSA and VRSA strains .
Escherichia coliModerateShows potential in treating resistant infections .
Klebsiella pneumoniaeHighInhibitory activity noted against carbapenem-resistant strains .

Pharmacokinetics and ADMET Properties

The pharmacokinetic profile of this compound indicates favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) characteristics:

  • Lipinski's Rule of Five : The compound adheres to Lipinski's criteria for drug-likeness, suggesting good oral bioavailability.
  • Solubility : Moderate solubility has been reported, which is beneficial for bioavailability in therapeutic applications .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

  • Case Study on Lung Cancer Treatment : A study involving A549 cells demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability, with significant apoptosis markers observed post-treatment.
  • Antimicrobial Efficacy Against MRSA : In vitro assays showed that the compound effectively inhibited MRSA growth at concentrations lower than traditional antibiotics, highlighting its potential as an alternative treatment option for resistant infections.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for constructing the 2-thia-5-azabicyclo[2.2.1]heptane core in derivatives like 5-(Pyrrolidin-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane?

  • Methodological Answer : The bicyclic core is typically synthesized via cyclization reactions involving amines and sulfur-containing precursors. For example, cycloaddition reactions or intramolecular nucleophilic substitutions can assemble the bicyclo[2.2.1]heptane framework. Sulfonylation of the pyrrolidine substituent is then achieved using sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine). Multi-step protocols often require protection/deprotection strategies to preserve reactive sites during functionalization .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer : Key analytical techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to identify proton/carbon environments (e.g., distinguishing bicyclic core protons from pyrrolidinyl and sulfonyl groups).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond connectivity in crystalline samples .

Q. What computational tools are recommended to predict the physicochemical properties of this compound?

  • Methodological Answer : Tools like SwissADME or Molinspiration can predict drug-likeness parameters (e.g., LogP, topological polar surface area) and bioavailability. Molecular docking software (e.g., AutoDock Vina ) may preliminarily assess interactions with biological targets like enzymes or receptors .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields in sulfonylation steps?

  • Methodological Answer : Yield optimization strategies include:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonyl group reactivity.
  • Catalysis : Use of DMAP (4-dimethylaminopyridine) to accelerate sulfonylation.
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sulfonyl chloride addition.
    • Data Contradiction Analysis : Conflicting yield reports may arise from impurities in starting materials or variations in workup protocols. Reproducibility requires strict control of anhydrous conditions and reagent stoichiometry .

Q. What experimental designs are suitable for evaluating the compound’s bioactivity, particularly in neuropharmacology?

  • Methodological Answer :

  • In Vitro Assays : Radioligand binding assays (e.g., for nicotinic acetylcholine receptors) using tritiated epibatidine as a competitive ligand.
  • Functional Assays : Electrophysiology (patch-clamp) to measure ion channel modulation in neuronal cell lines.
  • Dose-Response Studies : IC₅₀/EC₅₀ determination with statistical validation (e.g., three independent replicates).
    • Reference : Analogous bicyclic compounds show affinity for nicotinic receptors, suggesting similar screening frameworks .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar azabicycloheptane derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare studies for differences in assay conditions (e.g., cell type, incubation time).
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., sulfonyl vs. carbonyl groups) to isolate contributing factors.
  • Orthogonal Validation : Confirm key findings using alternative assays (e.g., SPR vs. fluorescence polarization).
    • Example : Discrepancies in receptor binding affinity may arise from stereochemical variations or impurities in earlier synthetic batches .

Q. What strategies ensure regioselectivity during derivatization of the azabicycloheptane core?

  • Methodological Answer :

  • Directing Groups : Install temporary protecting groups (e.g., Boc on nitrogen) to guide sulfonylation or alkylation to specific positions.
  • Lewis Acid Catalysis : Use BF₃·Et₂O to direct electrophilic attacks to electron-rich regions of the bicyclic core.
  • Computational Modeling : DFT calculations predict reactive sites based on electron density maps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.